molecular formula C13H14ClF3N2O B2482028 5-(Trifluoromethyl)-1H-spiro[indole-3,4'-piperidine]-2-one hydrochloride CAS No. 2197053-81-7

5-(Trifluoromethyl)-1H-spiro[indole-3,4'-piperidine]-2-one hydrochloride

Cat. No.: B2482028
CAS No.: 2197053-81-7
M. Wt: 306.71
InChI Key: BREBRSVYBVEACV-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-1H-spiro[indole-3,4'-piperidine]-2-one hydrochloride is a useful research compound. Its molecular formula is C13H14ClF3N2O and its molecular weight is 306.71. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis and Conformational Analysis : This compound has been synthesized and studied for its structural and conformational properties. For instance, Whelan et al. (1995) synthesized a series of compounds including tropane-3-spiro-4'(5')-imidazolines, closely related to 5-(Trifluoromethyl)-1H-spiro[indole-3,4'-piperidine]-2-one hydrochloride, and analyzed their conformations using NMR spectroscopy and X-ray diffraction (Whelan et al., 1995).

Potential Antidepressant Activity

  • Evaluation for Antidepressant Activity : A series of 1-arylspiro[indoline-3,4'-piperidine]s, which includes structures similar to the compound , was synthesized and evaluated for potential antidepressant activity. This was done through various tests, such as tetrabenazine ptosis prevention and potentiation of 5-hydroxytryptophan induced head twitching in rats (Ong et al., 1983).

c-Met/ALK Inhibitors in Cancer Treatment

  • Role in Cancer Treatment : A series of aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones, closely related to the compound , were synthesized and tested as c-Met/ALK dual inhibitors. These compounds showed significant tumor growth inhibitions in certain cancer models (Li et al., 2013).

Synthetic Methodology Development

  • Development of Synthetic Strategies : Freund and Mederski (2000) developed a high-yielding synthetic route to create spiro[indole-3,4′-piperidin]-2-one systems, which are structurally similar to the compound . This synthesis involved steps like anilide formation, N(1)-protection, and intramolecular cyclization (Freund & Mederski, 2000).

Sigma Ligand Studies

  • Sigma Ligand Research : Compounds related to this compound have been studied for their affinity and selectivity as sigma ligands, which are relevant in neurological research. Moltzen et al. (1995) synthesized and evaluated spiro-joined benzofuran, isobenzofuran, and benzopyran piperidines for their sigma ligand properties (Moltzen et al., 1995).

Bacteriochlorin Studies

  • Bacteriochlorin Applications : The compound's structural motif has been incorporated in synthetic bacteriochlorins. These bacteriochlorins, having spiro-piperidine units, were studied for their potential in applications like photodynamic therapy (Reddy et al., 2013).

Oxidative Coupling in Synthesis

  • Intramolecular Oxidative Coupling : The spiro[indoline-3,4'-piperidine] motif, a fundamental structure in this compound, has been synthesized through intramolecular oxidative coupling reactions. This method was used to produce optically active spiro compounds (Sugimoto et al., 2023).

GPCR Target Synthesis

  • Synthesis for GPCR Targets : Xie et al. (2004) developed a synthetic route to prepare derivatives of 1′-H-spiro(indoline-3,4′-piperidine), which can be used as templates to synthesize compounds for G-protein coupled receptor (GPCR) targets (Xie et al., 2004).

Photochromic Properties

  • Photochromism Studies : The spiro[indoline-naphthaline]oxazine derivatives, which are structurally similar to the compound of interest, have been synthesized and studied for their photochromic properties in different solvents (Li et al., 2015).

Mechanism of Action

The mechanism of action of a compound containing these groups would depend on the specific compound and its biological target. For example, many drugs containing a trifluoromethyl group, an indole ring, or a piperidine ring have been found to have various biological activities .

Future Directions

The trifluoromethyl group, indole, and piperidine are all important structures in medicinal chemistry, and research is ongoing to develop new synthetic methods and discover new biological activities for compounds containing these groups .

Properties

IUPAC Name

5-(trifluoromethyl)spiro[1H-indole-3,4'-piperidine]-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2O.ClH/c14-13(15,16)8-1-2-10-9(7-8)12(11(19)18-10)3-5-17-6-4-12;/h1-2,7,17H,3-6H2,(H,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BREBRSVYBVEACV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=C(C=CC(=C3)C(F)(F)F)NC2=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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